6-bromo-2-{(E)-2-[5-(2,6-dichlorophenyl)furan-2-yl]ethenyl}quinoline-4-carboxylic acid
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Overview
Description
6-bromo-2-{(E)-2-[5-(2,6-dichlorophenyl)furan-2-yl]ethenyl}quinoline-4-carboxylic acid is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a bromine atom, a dichlorophenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-{(E)-2-[5-(2,6-dichlorophenyl)furan-2-yl]ethenyl}quinoline-4-carboxylic acid typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Bromination: The quinoline core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.
Furan Ring Introduction: The furan ring is introduced through a Heck coupling reaction between a furan derivative and the brominated quinoline.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the double bond in the ethenyl group, converting it to an ethyl group.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Ethyl-substituted quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-bromo-2-{(E)-2-[5-(2,6-dichlorophenyl)furan-2-yl]ethenyl}quinoline-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 6-bromo-2-{(E)-2-[5-(2,6-dichlorophenyl)furan-2-yl]ethenyl}quinoline-4-carboxylic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases, which play a crucial role in cell signaling and cancer progression.
DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cell death in cancer cells.
Reactive Oxygen Species (ROS) Generation: The compound can induce the production of ROS, leading to oxidative stress and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
6-bromo-2-{(E)-2-[5-(2,6-dichlorophenyl)furan-2-yl]ethenyl}quinoline-4-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.
6-chloro-2-{(E)-2-[5-(2,6-dichlorophenyl)furan-2-yl]ethenyl}quinoline-4-carboxylic acid: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
Bromine Atom: The presence of the bromine atom at the 6-position enhances the compound’s reactivity and potential for further functionalization.
Dichlorophenyl Group: The dichlorophenyl group contributes to the compound’s biological activity, particularly in enzyme inhibition and DNA intercalation.
Properties
Molecular Formula |
C22H12BrCl2NO3 |
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Molecular Weight |
489.1 g/mol |
IUPAC Name |
6-bromo-2-[(E)-2-[5-(2,6-dichlorophenyl)furan-2-yl]ethenyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C22H12BrCl2NO3/c23-12-4-8-19-15(10-12)16(22(27)28)11-13(26-19)5-6-14-7-9-20(29-14)21-17(24)2-1-3-18(21)25/h1-11H,(H,27,28)/b6-5+ |
InChI Key |
BIDPMVLWUZEYRE-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)C2=CC=C(O2)/C=C/C3=CC(=C4C=C(C=CC4=N3)Br)C(=O)O)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=CC=C(O2)C=CC3=CC(=C4C=C(C=CC4=N3)Br)C(=O)O)Cl |
Origin of Product |
United States |
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